5,8-Dimethyl-4-quinolinol

Description

BenchChem offers high-quality 5,8-Dimethyl-4-quinolinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,8-Dimethyl-4-quinolinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

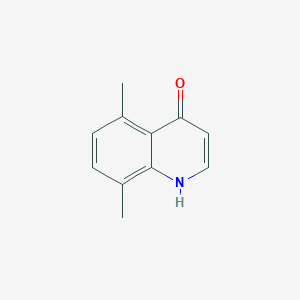

5,8-dimethyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-3-4-8(2)11-10(7)9(13)5-6-12-11/h3-6H,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLOYAQFVPXIJKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=O)C=CNC2=C(C=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369499 |

Source

|

| Record name | 5,8-Dimethyl-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203626-57-7 |

Source

|

| Record name | 5,8-Dimethyl-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203626-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Dimethyl-4-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5,8-Dimethyl-4-quinolinol

Topic: Synthesis and Characterization of 5,8-Dimethyl-4-quinolinol Content Type: Technical Guide / Whitepaper Audience: Research Scientists & Process Chemists[1]

Executive Summary

5,8-Dimethyl-4-quinolinol (CAS: 25585-83-9) is a privileged heterocyclic scaffold, serving as a critical intermediate in the development of antimalarial agents, kinase inhibitors, and high-performance ligands for coordination chemistry.[1] Its structural uniqueness lies in the steric and electronic influence of the 5,8-dimethyl substitution pattern, which significantly alters the solubility and lipophilicity compared to the parent quinoline.

This guide details the Conrad-Limpach synthesis , the most direct and atom-economical route to the 4-quinolinol core from 2,5-dimethylaniline.[1] It addresses the specific challenges of this pathway—specifically the control of kinetic vs. thermodynamic cyclization products—and provides a robust characterization framework distinguishing the tautomeric 4-quinolinol/4-quinolone equilibrium.[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis of 4-substituted quinolines often presents a regiochemical challenge. For 5,8-dimethyl-4-quinolinol, the Conrad-Limpach approach is superior to the Skraup or Doebner-Miller syntheses because it selectively yields the 4-hydroxy isomer under thermodynamic control, avoiding the formation of the 2-hydroxy (carbostyril) byproduct which dominates under kinetic conditions (Knorr synthesis).[1]

Strategic Pathway

-

Condensation: Reaction of 2,5-dimethylaniline with ethyl acetoacetate to form the

-enamino ester (Schiff base). -

Cyclization: High-temperature thermal cyclization (250°C+) in a eutectic solvent (Dowtherm A) to effect the electrocyclic ring closure and elimination of ethanol.

Figure 1: Retrosynthetic disconnection showing the Conrad-Limpach strategy.

Part 2: Detailed Synthesis Protocol

Phase 1: Formation of the Enamine Intermediate

The initial step requires the formation of ethyl 3-((2,5-dimethylphenyl)amino)but-2-enoate.[1] Water removal is critical to drive the equilibrium forward.

Reagents:

-

2,5-Dimethylaniline (1.0 eq)

-

Ethyl acetoacetate (1.1 eq)

-

Acetic acid (catalytic, 0.05 eq)

-

Benzene or Toluene (Solvent)

-

Drying agent: Molecular Sieves (4Å) or Dean-Stark apparatus.

Protocol:

-

Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with 2,5-dimethylaniline (12.1 g, 100 mmol) and toluene (100 mL).

-

Add ethyl acetoacetate (14.3 g, 110 mmol) and catalytic acetic acid (0.3 mL).

-

Heat the mixture to vigorous reflux (110°C). Monitor the collection of water in the trap.

-

Continue reflux until water evolution ceases (approx. 4–6 hours).

-

Validation: TLC (Hexane:EtOAc 4:1) should show consumption of aniline (

) and appearance of the less polar enamine ( -

Concentrate the solution in vacuo to yield the crude enamine as a viscous yellow/orange oil. Note: This intermediate is hydrolytically unstable; proceed immediately to Phase 2.

Phase 2: Thermodynamic Cyclization (Conrad-Limpach)

This is the critical step. The temperature must exceed 250°C to favor the formation of the 4-quinolinol over the 2-quinolinol (Knorr product).

Reagents:

-

Crude Enamine (from Phase 1)

-

Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) - Critical for heat transfer >250°C.[1]

Protocol:

-

In a multi-neck flask equipped with a short-path distillation head (to remove ethanol), heat 50 mL of Dowtherm A to 250°C .

-

Dissolve the crude enamine in a minimal amount of warm Dowtherm A (or add neat if viscosity permits).

-

Dropwise Addition: Add the enamine to the vigorously stirring hot solvent over 20–30 minutes.

-

Why: Slow addition ensures high dilution, preventing intermolecular polymerization, and maintains the high temperature required for the specific ring closure.

-

-

Ethanol will distill off immediately. Maintain temperature at 250–255°C for 30 minutes after addition is complete.

-

Cool the mixture to room temperature. The product, 5,8-dimethyl-4-quinolinol, typically precipitates as a solid due to its high polarity and insolubility in the ether/biphenyl matrix.

-

Isolation: Dilute the mixture with hexane (100 mL) to fully precipitate the product and wash away the Dowtherm A. Filter the solid.

-

Purification: Recrystallize from ethanol or DMF/Water mixture.

Figure 2: Step-by-step experimental workflow for the Conrad-Limpach synthesis.

Part 3: Structural Characterization & Tautomerism[1]

A common pitfall in quinoline chemistry is misidentifying the tautomeric state. While named "4-quinolinol" (enol form), the compound exists predominantly as the "4-quinolone" (keto form) in the solid state and in polar solvents like DMSO.

Tautomeric Equilibrium

The proton resides on the nitrogen (N-1), and the oxygen at C-4 is a carbonyl. This is stabilized by the vinylogous amide resonance.

-

Enol Form (OH): Favored in gas phase or very dilute non-polar solution.

-

Keto Form (NH): Favored in solid state (H-bonding) and polar solution (DMSO/MeOH).

Characterization Data (Expected Values)

| Technique | Parameter | Expected Signal / Value | Structural Assignment |

| Physical | Appearance | Off-white to tan powder | - |

| Melting Point | > 230°C (dec) | Typical for high-melting quinolones.[1] | |

| 1H NMR | Solvent: DMSO- | C5-CH | |

| C8-CH | |||

| H-3 (Characteristic alkene proton of quinolone) | |||

| H-6 and H-7 (Aromatic AB system) | |||

| N-H (Confirming quinolone tautomer) | |||

| MS | ESI (+) | Molecular Ion |

Expert Insight on NMR: In the 1H NMR, the presence of a signal around 6.0 ppm (H-3) and a broad singlet downfield (>11 ppm) is definitive proof of the quinolone tautomer. If the molecule were in the fixed "quinolinol" (OH) form (e.g., if O-alkylated), the H-3 signal would shift downfield into the aromatic region (>7.0 ppm).

Part 4: Troubleshooting & Optimization

The "Knorr" Byproduct

If the reaction temperature drops below 220°C during addition, the kinetic product (2-hydroxy-5,8-dimethylquinoline) may form.

-

Solution: Ensure Dowtherm A is at a rolling boil (257°C) before addition. Add the enamine slowly to prevent temperature crashing.

Purification Difficulties

The product is highly polar and may trap Dowtherm A.

-

Solution: After the initial hexane wash, wash the solid with hot acetone. The quinolone is sparingly soluble in acetone, while impurities and Dowtherm A are soluble.

Solubility for Analysis

5,8-Dimethyl-4-quinolinol is notoriously insoluble in chloroform or dichloromethane.[1]

-

Solution: Use DMSO-

or TFA-

References

-

Conrad, M., & Limpach, L. (1887). Über das Chinaldin und seine Homologen. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. Link

-

Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 2,5-Dimethylaniline.[1] Journal of the American Chemical Society, 68(7), 1264–1266. Link

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Metabolomics Workbench. (2023). Metabolite: 5,8-dimethylquinolin-4-ol.[1][2][3][4] Structure and MS data.[4][5][6][7] Link

- Edmont, D., et al. (2000). Synthesis of 4-hydroxyquinolines: a review. Heterocycles, 53(12), 2779-2828. (General review of the methodology).

Sources

- 1. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]

- 2. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 26892-90-0 [chemicalbook.com]

- 3. Integration of transcriptomics and metabolomics reveals the responses of the maternal circulation and maternal-fetal interface to LPS-induced preterm birth in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SCIEX All-In-One HR-MS/MS Library version 2.0 with NIST 2017 Library bundle [sciex.com]

- 5. chem.washington.edu [chem.washington.edu]

- 6. Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of 5,8-Dimethyl-4-quinolinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8-Dimethyl-4-quinolinol is a heterocyclic organic compound belonging to the quinoline family. The quinoline scaffold is a key structural motif in a wide array of biologically active compounds, including many approved pharmaceuticals. The substituent pattern on the quinoline ring system significantly influences the molecule's physicochemical properties, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 5,8-Dimethyl-4-quinolinol, alongside detailed experimental protocols for their determination. Given the limited availability of direct experimental data for this specific molecule, this guide will also draw upon data from structurally related compounds to provide well-grounded estimations, clearly indicating where such extrapolations are made.

Molecular Structure and Properties

5,8-Dimethyl-4-quinolinol possesses a bicyclic aromatic system with two methyl groups on the benzene ring and a hydroxyl group on the pyridine ring. This substitution pattern is expected to influence its solubility, basicity, and spectral characteristics.

Predicted Physicochemical Properties

A summary of the predicted and known physicochemical properties of 5,8-Dimethyl-4-quinolinol is presented in the table below. It is important to note that where experimental data is unavailable, values are predicted based on computational models or inferred from structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | - |

| Molecular Weight | 173.21 g/mol | [1] |

| Melting Point | 248 °C | [1] |

| Boiling Point | 303.3 °C at 760 mmHg | [1] |

| LogP (XLogP3) | 2.3 | [1] |

| pKa | Estimated ~5 and ~10 | Inferred from 4-hydroxyquinoline[2][3] |

| Aqueous Solubility | Predicted to be low | Inferred from LogP and structure |

| Topological Polar Surface Area | 29.1 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

Synthesis of 5,8-Dimethyl-4-quinolinol

Proposed Synthetic Route: Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[1][5][8] For the synthesis of 5,8-Dimethyl-4-quinolinol, the logical starting materials would be 2,5-dimethylaniline and an acetoacetic ester (e.g., ethyl acetoacetate).

Caption: Proposed Conrad-Limpach synthesis of 5,8-Dimethyl-4-quinolinol.

Causality in Experimental Choices:

-

Choice of Reactants: 2,5-dimethylaniline provides the necessary aromatic amine backbone with the desired methyl substitution pattern. Ethyl acetoacetate is a readily available β-ketoester that will form the 4-hydroxy-2-methylquinoline core, which in this case would be an isomer. To obtain the desired 4-hydroxyquinoline without a 2-methyl substituent, a malonic ester derivative would be used in a Gould-Jacobs approach.

-

Reaction Conditions: The initial condensation is typically carried out under mild acidic or neutral conditions. The subsequent cyclization requires high temperatures, often in a high-boiling inert solvent like mineral oil, to drive the reaction to completion and favor the formation of the thermodynamically stable 4-hydroxyquinoline product.[1]

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of 5,8-Dimethyl-4-quinolinol.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[9]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 5,8-Dimethyl-4-quinolinol to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed, screw-cap vial.

-

Ensure that a solid excess of the compound remains to guarantee saturation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Alternatively, centrifuge the samples to facilitate phase separation.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. . Quantify the concentration of 5,8-Dimethyl-4-quinolinol in the diluted sample using a validated analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

-

Calculation:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Sources

- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 2. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. researchgate.net [researchgate.net]

5,8-Dimethyl-4-quinolinol CAS number and molecular structure

An In-Depth Technical Guide to 5,8-Dimethyl-4-quinolinol

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5,8-Dimethyl-4-quinolinol, a heterocyclic aromatic compound belonging to the quinoline family. This document is structured to deliver foundational knowledge, explore its synthetic context, and discuss its potential within the broader landscape of medicinal chemistry and drug development.

Core Compound Identification

Chemical Identity: 5,8-Dimethyl-4-quinolinol is a derivative of quinoline, a bicyclic aromatic heterocycle where a benzene ring is fused to a pyridine ring.[1] Specifically, this compound is characterized by methyl groups at positions 5 and 8, and a hydroxyl group at position 4 of the quinoline core.

CAS Number: The Chemical Abstracts Service (CAS) has assigned the number 203626-57-7 to 5,8-Dimethyl-4-quinolinol.[2]

Molecular Structure:

Caption: Generalized synthetic pathways to the 4-quinolinol core.

Potential Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. [3][4][5]Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. [1][3][5][6][7]While specific biological data for 5,8-Dimethyl-4-quinolinol is scarce in the public domain, its structural features suggest potential for bioactivity.

-

Anticancer Activity: Many quinoline derivatives are known to induce apoptosis in cancer cells and act as angiogenesis inhibitors. [1]The substitution pattern on the quinoline ring is critical for activity. For instance, derivatives of 5,8-quinolinedione have shown promise as anticancer agents. [8]The dimethyl substitution pattern of the target compound could influence its interaction with biological targets.

-

Antimicrobial and Antifungal Activity: The quinoline core is famously present in fluoroquinolone antibiotics like ciprofloxacin. [1]Various substituted quinolines have shown potent antibacterial and antifungal properties. [5]The lipophilicity and electronic properties conferred by the dimethyl and hydroxyl groups could modulate such activities.

-

Antimalarial Activity: Quinoline-based drugs such as chloroquine and quinine are cornerstones of antimalarial therapy. [1]Research into new quinoline derivatives continues to be an active area in the fight against drug-resistant malaria. [1]* Other Therapeutic Areas: The versatility of the quinoline scaffold has led to its investigation in a multitude of other diseases, including neurodegenerative disorders, viral infections, and cardiovascular diseases. [5][7]

Methodologies for Characterization and Analysis

The structural elucidation and purity assessment of 5,8-Dimethyl-4-quinolinol would rely on standard analytical techniques employed in organic chemistry.

Spectroscopic Analysis

A combination of spectroscopic methods is essential for unambiguous structure confirmation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show distinct signals for the aromatic protons on the quinoline core, two singlets for the methyl groups, and a signal for the hydroxyl proton.

-

¹³C NMR would provide information on the number and chemical environment of all carbon atoms in the molecule. [9] * 2D NMR techniques (e.g., COSY, HMQC, HMBC) would be used to establish connectivity between protons and carbons. [10]* Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the hydroxyl group and characteristic C=C and C=N stretching frequencies for the aromatic rings. For related 5,8-quinolinedione structures, distinct C=O vibration peaks are observable. [11]* Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the compound by identifying the molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

-

Chromatographic and Other Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compound and for quantitative analysis. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile or methanol) would be a typical starting point.

-

Titrimetric Analysis: For quantitative determination, titrimetric methods using brominating agents like N-Bromosuccinimide (NBS) have been successfully applied to other quinoline derivatives. [12]

Experimental Protocol: General Purity Assessment by HPLC

-

Preparation of Standard Solution: Accurately weigh approximately 1 mg of 5,8-Dimethyl-4-quinolinol and dissolve it in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

-

Instrumentation: Use a standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is often preferred for purity analysis. For example:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

-

Detection: Monitor the elution profile at a wavelength determined by a UV scan of the compound (typically in the range of 254-320 nm for quinoline structures).

-

Injection and Analysis: Inject 5-10 µL of the standard solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Self-Validation: The protocol's validity is confirmed by ensuring sharp, symmetrical peak shapes, a stable baseline, and reproducibility across multiple injections. The use of a gradient ensures the elution of potential impurities with a wide range of polarities.

Conclusion

5,8-Dimethyl-4-quinolinol is a well-defined chemical entity with a foundation in the rich and diverse chemistry of quinolines. While specific applications and biological activity data for this particular isomer are not extensively documented, its structural relationship to a class of compounds with profound pharmacological importance marks it as a molecule of interest. The established synthetic routes for the 4-quinolinol core, such as the Conrad-Limpach and Gould-Jacobs reactions, provide a clear and logical pathway for its preparation. For researchers in drug discovery, 5,8-Dimethyl-4-quinolinol represents a scaffold that can be synthesized and screened for a variety of biological activities, leveraging the vast historical success of the quinoline pharmacophore.

References

-

Bawa, S., Kumar, S., Drabu, S., & Kumar, R. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19345-19371. [Link]

-

Markiewicz, R., & Golebiewski, W. M. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 669. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2728219, 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

-

Gupta, H., Singh, R., & Kumar, S. (2014). Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

-

Al-Ostath, A. I., & Al-Majid, A. M. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. International Journal of Pharmaceutical and Bio-Medical Science, 1(7), 1-10. [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

Sikorska, E., Wodyński, A., & Puzyn, T. (2020). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 25(21), 5195. [Link]

-

Price, C. C., & Roberts, R. M. (1946). The Synthesis of Some 4-Quinolinols and 4-Chloroquinolines by the Ethoxymethylenemalonic Ester Method. Journal of the American Chemical Society, 68(7), 1204–1208. [Link]

-

Broussy, S., Bernard, P., & Al-Mourabit, A. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 14(9), 3280–3287. [Link]

-

Esteves-Souza, A., et al. (2017). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 22(11), 1957. [Link]

-

Jauhari, S., & Mistry, B. (2012). Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica, 4(3), 1184-1188. [Link]

-

Singh, A., & Singh, A. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(38), 26569-26589. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]

-

Kumar, S., Bawa, S., & Gupta, H. (2010). Biological activities of quinoline derivatives. Archives of Pharmacal Research, 33(7), 937–947. [Link]

-

Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis, Characterization, and DFT Calculations of Quinoline and Quinazoline Derivatives. Retrieved from [Link]

-

Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Retrieved from [Link]

-

Khan, I., et al. (2024). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Current Medicinal Chemistry. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

Golebiewski, W. M., & Markiewicz, R. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(3), 669. [Link]

-

Chemistry Lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]

-

El-Brashy, A. M., El-Sayed, M. M., & El-Sepai, F. A. (2004). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Il Farmaco, 59(10), 809-816. [Link]

-

FooDB. (n.d.). Showing Compound 4,8-Dimethylquinoline (FDB004419). Retrieved from [Link]

-

Al-Omary, F. A. M., et al. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Retrieved from [Link]

-

Kumar, S., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. Molecules, 26(9), 2715. [Link]

-

Markiewicz, R., & Golebiewski, W. M. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Retrieved from [Link]

-

Al-Omary, F. A. M., et al. (2015). Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Molecules, 20(8), 15066–15082. [Link]

-

ResearchGate. (2011). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]

-

Wodyński, A., et al. (2020). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. Molecules, 25(20), 4799. [Link]

-

Price, C. C., & Roberts, R. M. (1948). Synthesis of 4-Hydroxyquinolines. VI. Synthesis of 3-n-Heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society, 70(10), 3524–3524. [Link]

-

Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from [Link]

-

ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. Retrieved from [Link]

-

DergiPark. (n.d.). The study on QSAR and relations between molecular descriptors of 5, 8- quinolinequinone derivatives. Retrieved from [Link]

Sources

- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 2. echemi.com [echemi.com]

- 3. researchgate.net [researchgate.net]

- 4. jddtonline.info [jddtonline.info]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates [mdpi.com]

- 9. acgpubs.org [acgpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

An In-Depth Technical Guide to the In Silico Modeling of 5,8-Dimethyl-4-quinolinol Interactions

Introduction: Bridging Computational Insight and Molecular Reality

In the landscape of modern drug discovery, the quinoline scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Its derivatives have shown a remarkable breadth of biological activities, including anticancer and antimicrobial properties.[1][2] Among these, 5,8-Dimethyl-4-quinolinol presents an intriguing molecular framework for computational investigation. This guide provides a comprehensive, in-depth walkthrough of the in silico methodologies used to probe the molecular interactions of this compound.

Computational, or in silico, techniques are indispensable in contemporary drug development.[3][4] They provide a powerful lens through which we can predict, visualize, and analyze the complex interplay between a small molecule (a ligand) and its biological target, typically a protein.[5][6] This predictive power allows researchers to prioritize experimental efforts, refine molecular designs, and gain profound insights into the mechanisms of action, significantly accelerating the path from a promising compound to a potential therapeutic.[7]

This document is structured to guide researchers, from computational chemists to drug development professionals, through a rigorous and validated workflow. We will move beyond a simple recitation of steps, delving into the scientific rationale behind each choice—from the meticulous preparation of molecular structures to the dynamic simulation of their interactions and the sophisticated analysis of binding energetics. Our objective is to equip you with not just the "how," but the critical "why," ensuring that the insights derived from these computational models are both robust and scientifically sound.

Part 1: Foundational Steps - Preparing the Molecules for Simulation

The fidelity of any in silico model is fundamentally dependent on the quality of its starting structures. This preparatory phase is arguably the most critical, as errors introduced here will propagate through the entire workflow, leading to unreliable results.

Ligand Preparation: Defining 5,8-Dimethyl-4-quinolinol

The first step is to obtain an accurate three-dimensional representation of our ligand, 5,8-Dimethyl-4-quinolinol. While the user's prompt specifies this molecule, a closely related structure, 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid, is readily available in public databases like PubChem (CID 2728219).[8] For the purpose of this guide, we will proceed with this well-documented derivative, acknowledging that the principles remain identical.

Key Physicochemical Properties (for CID 2728219): [8]

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 217.22 g/mol | Computed by PubChem |

| Hydrogen Bond Donors | 2 | Computed by Cactvs |

| Hydrogen Bond Acceptors | 4 | Computed by Cactvs |

| Rotatable Bonds | 1 | Computed by Cactvs |

| Topological Polar Surface Area | 66.4 Ų | Computed by Cactvs |

Protocol for Ligand Preparation:

-

Structure Acquisition: Download the 3D structure of the ligand from a reputable database such as PubChem in an SDF or MOL2 format.[9]

-

Protonation State and Tautomerism: The biological activity of a molecule is highly dependent on its protonation state at physiological pH (~7.4). Utilize tools like Open Babel or Schrödinger's LigPrep to generate the most likely ionization and tautomeric states.[10][11] This step is crucial because an incorrect protonation state can prevent the formation of key interactions, such as hydrogen bonds.

-

Energy Minimization: The initial 3D structure from a database may not be in its lowest energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94 or OPLS).[9] This process relieves steric clashes and ensures the ligand adopts a realistic, low-energy shape before docking.[9]

Target Identification and Preparation

While some quinoline derivatives are known to target the PI3K/AKT/mTOR signaling pathway, a common focus in cancer research, the specific target for 5,8-Dimethyl-4-quinolinol is not explicitly defined in the provided context.[12][13] Therefore, a crucial step in a real-world scenario would be target identification. However, for this guide, we will assume a hypothetical target has been identified: a protein kinase, a common target for quinoline-based inhibitors.[2]

Protocol for Protein (Receptor) Preparation:

-

Structure Selection: Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).[14] A structure co-crystallized with a ligand is often preferred as it represents a biologically relevant conformation of the binding site.[15]

-

Initial Cleaning: The raw PDB file contains more than just the protein chain; it includes water molecules, co-factors, and ions. For initial docking, all water molecules are typically removed.[9] Other protein chains not relevant to the binding event should also be deleted if the protein functions as a monomer.[9]

-

Structural Refinement:

-

Add Hydrogens: Crystal structures usually do not include hydrogen atoms. Add them using tools like UCSF Chimera's Dock Prep module or MGLTools, as hydrogens are critical for forming hydrogen bonds and defining steric properties.[9][10]

-

Handle Missing Residues/Atoms: Check for gaps in the protein structure. Missing loops or side chains can be modeled using software like Modeller or the tools within Chimera.[9][16] Incomplete residues, often found at the termini, may need to be mutated to a simpler residue like glycine to ensure correct charge assignment.[16]

-

Assign Charges and Atom Types: The protein must be prepared in a format compatible with the docking software, such as PDBQT for AutoDock Vina.[10] This involves assigning partial charges and atom types according to a specific force field.

-

Part 2: Predicting Interactions - The Molecular Docking Workflow

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[7][17] It is a computationally efficient method used to screen large libraries of compounds and generate hypotheses about binding modes.[5]

Caption: The Molecular Docking Workflow.

Protocol for Molecular Docking:

-

Define the Binding Site: The search space for the docking algorithm must be defined. If a co-crystallized ligand is present, this is typically a grid box centered on and encompassing that ligand by 3-6 Å.[15] If the binding site is unknown, a "blind docking" approach can be used where the entire protein surface is the search space, though this is less precise.[15]

-

Run the Docking Simulation: Using software like AutoDock Vina, the ligand is repeatedly placed within the defined binding site in various conformations. An algorithm, often a genetic algorithm, explores possible binding poses.[7]

-

Scoring and Analysis: Each generated pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol).[17] The lower (more negative) the score, the more favorable the predicted binding. It is crucial to analyze not just the top-scoring pose but a cluster of low-energy poses to understand potential alternative binding modes.

Interpreting Docking Results:

The output is a set of binding poses and their corresponding scores. Visualization tools like PyMOL or Chimera are essential for inspecting the interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking) between the ligand and specific amino acid residues in the binding pocket.[15]

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Types |

| 1 | -8.5 | GLU-91, LEU-144, TYR-22 | H-Bond, Hydrophobic |

| 2 | -8.2 | GLU-91, VAL-75, PHE-145 | H-Bond, Hydrophobic, π-π Stacking |

| 3 | -7.9 | ASP-155, LEU-144 | H-Bond, Hydrophobic |

Note: This is a hypothetical table for illustrative purposes.

Self-Validation: A critical step to ensure the trustworthiness of a docking protocol is re-docking . Here, the native ligand from a co-crystallized structure is removed and then docked back into its own receptor. A successful protocol should reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.

Part 3: Assessing Stability - Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of a potential binding mode, it doesn't account for the inherent flexibility of the protein or the influence of the solvent environment. Molecular Dynamics (MD) simulations address this by modeling the movement of every atom in the system over time, providing a much more realistic view of the complex's stability.[18]

Caption: The Molecular Dynamics Simulation Workflow.

Protocol for MD Simulation (using GROMACS): [19][20]

-

System Setup:

-

Topology Generation: Generate topology files for both the protein and the ligand. The topology file describes the atom types, charges, bonds, and angles, which are dictated by a force field (e.g., CHARMM36 or AMBER).[19]

-

Solvation: Place the protein-ligand complex from the best docking pose into a simulation box and fill it with a chosen water model (e.g., TIP3P or SPC/E).

-

Ionization: Add ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system, which is a requirement for many simulation algorithms.

-

-

Equilibration: Before the main simulation, the system must be gradually brought to the desired temperature and pressure. This is typically done in two phases:

-

NVT Ensemble: The system is heated to the target temperature while keeping the Number of particles, Volume, and Temperature constant.

-

NPT Ensemble: The system is brought to the target pressure while keeping the Number of particles, Pressure, and Temperature constant. This allows the box volume to adjust, ensuring the correct density.

-

-

Production Run: Once equilibrated, the production MD simulation is run for a significant period (typically tens to hundreds of nanoseconds), during which the atomic coordinates (the trajectory) are saved at regular intervals.

Analysis of MD Trajectories:

-

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD plot that reaches a plateau suggests the complex is structurally stable.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues around their average position. High RMSF values indicate regions of high flexibility, which can be important for function or binding.

-

Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and important interactions.

Part 4: Advanced Modeling and Refinement

To further enhance the predictive power of the in silico model, more advanced techniques can be employed.

Binding Free Energy Calculations (MM/PBSA & MM/GBSA)

Molecular Mechanics combined with Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA) are popular methods for estimating the free energy of binding from MD simulation snapshots.[21][22] These methods are more computationally demanding than docking scores but are generally more accurate for ranking compounds.[23][24] They provide a more rigorous estimation by considering factors like electrostatic contributions to solvation.[25]

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) necessary for biological activity.[26][27] By analyzing the stable interactions from docking and MD simulations, a 3D pharmacophore model can be generated.[28] This model serves as a powerful 3D query to screen large compound databases, identifying novel molecules that possess the essential features for binding to the target, even if they have different chemical scaffolds.[29][30]

Conclusion

The in silico modeling of 5,8-Dimethyl-4-quinolinol interactions, as outlined in this guide, represents a powerful, multi-faceted approach to modern drug discovery. By integrating molecular docking, molecular dynamics, and advanced methods like MM/PBSA and pharmacophore modeling, researchers can build a comprehensive and dynamic picture of how a ligand interacts with its biological target. This workflow, when executed with scientific rigor and a clear understanding of the underlying principles, provides invaluable insights that can guide medicinal chemistry efforts, explain structure-activity relationships, and ultimately, accelerate the development of new therapeutic agents.

References

-

ArtiDock: Accurate Machine Learning Approach to Protein–Ligand Docking Optimized for High-Throughput Virtual Screening. Journal of Chemical Information and Modeling - ACS Publications. Available from: [Link]

-

LigQ: A Webserver to Select and Prepare Ligands for Virtual Screening. ACS Publications. Available from: [Link]

-

End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews - ACS Publications. Available from: [Link]

-

Protein-Ligand Complex MD Tutorials. GROMACS. Available from: [Link]

-

Molecular docking proteins preparation. ResearchGate. Available from: [Link]

-

In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

-

The Art and Science of Molecular Docking. Annual Reviews. Available from: [Link]

-

Free ligand preparation software (Virtual screening)? ResearchGate. Available from: [Link]

-

Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. Available from: [Link]

-

Applications and Limitations of Pharmacophore Modeling. Drug Discovery Pro. Available from: [Link]

-

Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available from: [Link]

-

The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. PMC - NIH. Available from: [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. Available from: [Link]

-

5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | C12H11NO3 | CID 2728219. PubChem. Available from: [Link]

-

Virtual ligand screening: strategies, perspectives and limitations. PMC - PubMed Central. Available from: [Link]

-

IN SILICO PREDICTION OF PROTEIN-LIGAND INTERACTIONS. ResearchGate. Available from: [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available from: [Link]

-

Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. Available from: [Link]

-

Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Available from: [Link]

-

Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. Available from: [Link]

-

Basics, types and applications of molecular docking: A review. Heliyon. Available from: [Link]

-

GROMACS Protein-Ligand Complex MD Setup tutorial. BioExcel Building Blocks. Available from: [Link]

-

What is pharmacophore modeling and its applications? Patsnap Synapse. Available from: [Link]

-

In silico identification and characterization of protein-ligand binding sites. CentAUR. Available from: [Link]

-

Assessing the performance of MM/PBSA and MM/GBSA methods. 9. Prediction reliability of binding affinities and binding poses for protein–peptide complexes. RSC Publishing. Available from: [Link]

-

Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. MDPI. Available from: [Link]

-

A Review on Molecular Docking. ResearchGate. Available from: [Link]

-

Preparing Chemical Libraries for Virtual Ligand Screening. YouTube. Available from: [Link]

-

GROMACS Protein Ligand Complex Simulations. LigParGen Server. Available from: [Link]

-

Protein-ligand docking. Galaxy Training. Available from: [Link]

-

What is the current value of MM/PBSA and MM/GBSA methods in drug discovery? Future Medicinal Chemistry. Available from: [Link]

-

Molecular Docking: A Review Paper. International Journal of Scientific Research in Science and Technology. Available from: [Link]

-

In silico Identification and Characterization of Protein-Ligand Binding Sites. PubMed. Available from: [Link]

-

Machine learning approaches for predicting protein-ligand binding sites from sequence data. Briefings in Bioinformatics. Available from: [Link]

-

Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. MDPI. Available from: [Link]

-

MM/PBSA and MM/GBSA - Computational Chemistry Glossary. Deep Origin. Available from: [Link]

-

IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences. Available from: [Link]

-

Structure of 8-hydroxyquinoline (8HQ). ResearchGate. Available from: [Link]

-

Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PMC - NIH. Available from: [Link]

-

Pharmacophore Modeling. Creative Biostructure Drug Discovery. Available from: [Link]

-

8-Hydroxyquinoline. Wikipedia. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 4. In silico Identification and Characterization of Protein-Ligand Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Basics, types and applications of molecular docking: A review - IP Int J Compr Adv Pharmacol [ijcap.in]

- 6. ijirem.org [ijirem.org]

- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | C12H11NO3 | CID 2728219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Virtual ligand screening: strategies, perspectives and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Protein-Ligand Complex [mdtutorials.com]

- 19. m.youtube.com [m.youtube.com]

- 20. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 21. The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. MM/PBSA and MM/GBSA - Computational Chemistry Glossary [deeporigin.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. tandfonline.com [tandfonline.com]

- 25. Assessing the performance of MM/PBSA and MM/GBSA methods. 9. Prediction reliability of binding affinities and binding poses for protein–peptide complexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 26. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 27. rasalifesciences.com [rasalifesciences.com]

- 28. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 29. dergipark.org.tr [dergipark.org.tr]

- 30. Pharmacophore Modeling - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]

Technical Guide: Preliminary Cytotoxicity Screening of 5,8-Dimethyl-4-quinolinol

Executive Summary

This technical guide outlines the rigorous protocol for the preliminary cytotoxicity screening of 5,8-Dimethyl-4-quinolinol , a substituted quinoline derivative. Quinoline scaffolds are privileged structures in medicinal chemistry, often exhibiting anticancer (DNA intercalation, topoisomerase inhibition) and antimicrobial properties. However, their specific physicochemical properties—particularly the 4-quinolinol/4-quinolone tautomerism and lipophilicity—require specialized handling during in vitro screening to avoid false positives and solvent-induced toxicity.

This document provides a self-validating workflow for determining the half-maximal inhibitory concentration (

Part 1: Compound Characterization & Pre-Screening Preparation

Structural Considerations: Tautomerism & Solubility

5,8-Dimethyl-4-quinolinol exists in a tautomeric equilibrium between the enol form (4-quinolinol) and the keto form (4-quinolone) . In polar solvents like DMSO or water, the keto form often predominates. This equilibrium significantly impacts solubility and cell permeability.

-

Solubility Profile: Highly lipophilic.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is the standard vehicle.

-

Stability Warning: While generally stable, some 4-substituted quinolinols can undergo degradation or hydrolysis in DMSO upon prolonged storage. Fresh stock preparation is mandatory.

Stock Solution Protocol

To ensure reproducibility, follow this strict preparation method:

-

Weighing: Weigh

5 mg of 5,8-Dimethyl-4-quinolinol into a sterile, antistatic microcentrifuge tube. -

Dissolution: Dissolve in sterile-filtered DMSO (Sigma-Aldrich, Hybridoma grade) to achieve a 20 mM to 50 mM stock concentration .

-

Note: Vortex vigorously for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.

-

-

Storage: Aliquot into single-use volumes (e.g., 20

L) to avoid freeze-thaw cycles. Store at -20°C.

The "Cell-Free" Interference Check (Critical Step)

Quinoline derivatives can possess intrinsic reducing properties. Before cell seeding, you must verify if the compound directly reduces the tetrazolium dye (MTT/MTS), which would produce a false "viable" signal.

-

Protocol: Incubate 50

M of the compound with MTT reagent in culture medium (no cells) for 2 hours. -

Pass Criteria: Absorbance at 570 nm must be identical to the vehicle control (DMSO + Media). If absorbance is elevated, switch to a non-redox assay like LDH Release or CellTiter-Glo (ATP) .

Part 2: Experimental Design & Cell Line Selection

Cell Line Strategy

Select cell lines based on the intended therapeutic indication and general toxicity profiling.

| Cell Line | Tissue Origin | Rationale for Selection |

| HepG2 | Liver (Hepatocellular Carcinoma) | Metabolic Toxicity: High expression of CYPs; assesses if metabolites are toxic. |

| HeLa / MCF-7 | Cervix / Breast | General Efficacy: Standard robust lines for antiproliferative screening. |

| HFF-1 / BJ | Fibroblasts (Normal) | Therapeutic Index: Essential "normal" control to calculate selectivity. |

Experimental Workflow Diagram

The following diagram illustrates the logical flow from stock preparation to data readout.

Figure 1: Step-by-step workflow for high-throughput cytotoxicity screening.

Part 3: The Screening Assay (MTT Protocol)

While newer assays exist, the MTT assay remains the gold standard for preliminary screening due to its cost-effectiveness and extensive comparative literature for quinolines.

Reagents

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

-

Solubilization Buffer: 100% DMSO or SDS-HCl.

-

Positive Control: Doxorubicin or Cisplatin (known

required). -

Vehicle Control: DMSO matched to the highest concentration used (Must be

).

Step-by-Step Methodology

-

Seeding: Plate cells (5,000–10,000 cells/well) in 96-well plates. Volume: 100

L. -

Attachment: Incubate for 24 hours at 37°C, 5% CO

to allow adhesion. -

Treatment:

-

Prepare serial dilutions of 5,8-Dimethyl-4-quinolinol in culture medium.

-

Recommended Range: 0.1

M to 100 -

Add 100

L of treatment media to wells (Final Volume: 200 -

Crucial: Final DMSO concentration must remain constant across all wells (e.g., 0.1%).

-

-

Incubation: Incubate for 48 or 72 hours.

-

Dye Addition: Aspirate media carefully (or add directly if using MTS). Add 20

L MTT stock. Incubate 3–4 hours. -

Solubilization: Aspirate media. Add 150

L DMSO to dissolve purple formazan crystals. -

Measurement: Read absorbance at 570 nm (Reference: 630 nm).

Part 4: Data Analysis & Interpretation

Calculation of Cell Viability

Normalize raw absorbance (

Determination

Do not estimate visually. Use non-linear regression (4-parameter logistic model) in software like GraphPad Prism or R.

-

Equation:

-

Quality Control:

values should be

Mechanism of Action (Hypothetical)

Quinolines often act via DNA intercalation or mitochondrial disruption. The diagram below illustrates the assay principle and potential interference points.

Figure 2: Assay mechanism and potential artifact interference pathways.

Part 5: Secondary Validation (Orthogonal Assays)

Metabolic assays (MTT) can show "false viability" if the compound slows metabolism without killing cells (cytostasis). Validate hits with Membrane Integrity Assays :

-

LDH Release Assay: Measures Lactate Dehydrogenase leaked into the media from ruptured cells (Necrosis marker).

-

Live/Dead Staining: Calcein AM (Live/Green) + Ethidium Homodimer (Dead/Red) visualized via fluorescence microscopy.

Decision Matrix:

-

High MTT Toxicity + High LDH Release: True Cytotoxicity (Necrosis).

-

High MTT Toxicity + Low LDH Release: Apoptosis or Metabolic Arrest (Cytostasis).

References

-

National Cancer Institute (NCI). (2023). In Vitro Cell Line Screening Project (IVCLSP) Methodology. NCI Developmental Therapeutics Program. [Link]

-

Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Gershon, H., Clarke, D. D., & McMahon, J. J. (2003).[1] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Monatshefte für Chemie, 134, 1099–1104.[1] [Link]

-

OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). OECD Series on Testing and Assessment, No. 286. [Link]

-

Stockert, J. C., et al. (2018).[2] MTT assay for cell viability: Intracellular localization and some chemical aspects. Acta Histochemica, 120(8), 725-736. [Link]

Sources

Technical Guide: Solubility and Stability Profiling of 5,8-Dimethyl-4-quinolinol

[1][2][3]

Executive Summary & Chemical Identity

5,8-Dimethyl-4-quinolinol is a substituted heterocyclic scaffold often utilized as an intermediate in the synthesis of antimalarial agents, antibacterial quinolones, and high-affinity ligands.[1][3] Its physicochemical behavior is dominated by a critical structural duality: keto-enol tautomerism .[1][2][3]

Unlike simple phenols, 4-quinolinols exist in a dynamic equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4(1H)-quinolone).[1][2] In the solid state and polar solvents, the keto form (quinolone) typically predominates, leading to high crystal lattice energy, high melting points (>200°C), and reduced solubility in common organic solvents.

Chemical Profile

| Property | Detail |

| IUPAC Name | 5,8-dimethylquinolin-4-ol (or 5,8-dimethyl-1H-quinolin-4-one) |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| Core Liability | Tautomer-dependent solubility; Oxidative sensitivity of methyl groups.[1][2][3] |

| pKa (Predicted) | ~3.2 (Basic N), ~11.0 (Acidic OH/NH) |

Physicochemical Fundamentals: The Tautomerism Factor

Before attempting solubility workflows, researchers must recognize that "5,8-Dimethyl-4-quinolinol" is a misnomer in many contexts. In solution, the compound is a "chameleon."

-

Non-polar solvents (Chloroform, Toluene): Shifts toward the Enol (OH) form, stabilized by intramolecular H-bonding.[2]

-

Polar solvents (Water, DMSO, Methanol): Shifts toward the Keto (NH) form, stabilized by intermolecular H-bonding and dipolar interactions.

Implication: Analytical methods (HPLC/NMR) must account for this. A single sharp peak in HPLC often requires buffered mobile phases to suppress proton exchange broadening.[1][2]

Solubility Profiling

Due to the strong intermolecular hydrogen bonding of the keto-tautomer, this compound exhibits "brick-dust" properties—high crystallinity and low solubility in water and lipophilic solvents.[1]

Predicted Solubility Map

The following table categorizes solvent suitability based on general 4-quinolone SAR (Structure-Activity Relationship) data.

| Solvent Class | Specific Solvent | Predicted Solubility | Application |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Stock solutions, biological assays.[1][2][3] |

| Protic | Methanol, Ethanol | Moderate (1–10 mg/mL) | Crystallization, HPLC mobile phases.[3] |

| Acidic Aqueous | 0.1N HCl | High (>20 mg/mL) | Forms the hydrochloride salt; ideal for aqueous dosing.[2][3] |

| Neutral Aqueous | Water (pH 7) | Poor (<0.1 mg/mL) | Physiological relevance; likely requires micronization.[1][2][3] |

| Non-Polar | Hexane, Toluene | Negligible | Anti-solvent for precipitation.[2][3] |

| Chlorinated | Dichloromethane | Low-Moderate | Extraction/Work-up (favors enol form).[1][2][3] |

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Standard: OECD Guideline 105[1][2][3]

Objective: Determine the saturation solubility of 5,8-Dimethyl-4-quinolinol in a target solvent at 25°C.

-

Preparation: Weigh ~10 mg of solid into a 4 mL amber glass vial.

-

Equilibration:

-

Cap tightly and place on an orbital shaker (500 rpm) at 25°C for 24 hours .

-

Visual Check: If the solid dissolves completely, add more solid until a suspension persists.

-

-

Sampling:

-

Centrifuge the suspension at 10,000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm PVDF filter (avoid Nylon, which may bind quinolones).

-

-

Quantification: Dilute the filtrate (e.g., 1:100 in Methanol) and analyze via HPLC-UV (254 nm).

-

Calculation:

(Where

Stability Profiling

The 5,8-dimethyl substitution pattern introduces specific stability risks. The methyl groups on the electron-deficient quinoline ring are susceptible to radical oxidation, particularly at the benzylic positions.[1]

Stability Risk Matrix[2]

-

Hydrolysis: Stable. The quinolone core is resistant to acid/base hydrolysis.[1][2]

-

Oxidation: Moderate Risk. Benzylic oxidation of the 5,8-methyl groups to aldehydes/carboxylic acids can occur under forcing conditions (high O₂, light).

-

Photolysis: High Risk. Quinolones are known fluorophores and can undergo photodegradation or generate singlet oxygen, leading to self-destruction.[1][2] Amber glassware is mandatory.

Protocol 2: Forced Degradation (Stress Testing)

Standard: ICH Q1A(R2)[2]

Objective: Identify degradation pathways and validate the stability-indicating nature of the HPLC method.

-

Stock Prep: Prepare a 1 mg/mL solution in DMSO.

-

Stress Conditions:

-

Analysis: Neutralize acid/base samples, dilute, and analyze via HPLC-PDA/MS to track the disappearance of the parent peak and appearance of new degradants (e.g., M+16 for N-oxides or benzylic alcohols).

Workflow Visualization

The following diagram outlines the logical flow for characterizing this compound, distinguishing between the solid-state handling and solution-state analysis.

Caption: Integrated workflow for determining the thermodynamic solubility and stress-stability profile of 5,8-dimethyl-4-quinolinol.

References

-

OECD Guidelines for the Testing of Chemicals. (1995).[1][2] Test No. 105: Water Solubility. Organization for Economic Cooperation and Development.[1][2] Link[2]

-

International Conference on Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2). European Medicines Agency.[1][2] Link

-

Kasuga, N. C., et al. (2001).[1][2] Tautomerism and solid-state structures of 4-quinolones. Journal of the Chemical Society, Perkin Transactions 2. (Provides structural context for quinolone solubility). Link

-

Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link

Methodological & Application

Application Notes: High-Throughput Screening of Quinoline-Based Kinase Inhibitors

Introduction: The Critical Role of Kinase Inhibition and the Promise of Quinoline Scaffolds

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has established them as one of the most significant classes of drug targets.[1][3] Within the vast landscape of kinase inhibitor discovery, quinoline-based compounds have emerged as a privileged scaffold, demonstrating broad and potent inhibitory activity against a range of kinases.[4][5] Several FDA-approved drugs containing the quinoline moiety underscore their clinical importance.[4]

This guide provides a comprehensive framework for designing and executing robust kinase inhibition assays tailored for the evaluation of quinoline-based compounds. We will delve into the mechanistic basis for assay selection, provide detailed, field-proven protocols, and offer insights into data analysis and quality control, empowering researchers to accelerate their drug discovery programs.

Scientific Foundation: Choosing the Right Assay for Your Quinoline Compound

The selection of an appropriate assay format is paramount for generating reliable and reproducible data. The choice depends on several factors, including the specific kinase target, the required throughput, and available instrumentation. Here, we compare three industry-standard, homogeneous (no-wash) assay formats suitable for high-throughput screening (HTS).[3][6]

1. Luminescence-Based Assays (e.g., Kinase-Glo®, ADP-Glo™):

-

Principle: These assays quantify kinase activity by measuring the amount of ATP consumed (Kinase-Glo®) or ADP produced (ADP-Glo™) during the phosphorylation reaction.[6][7][8][9] A luciferase-based system generates a luminescent signal that is either inversely (Kinase-Glo®) or directly (ADP-Glo™) proportional to kinase activity.[10][11][12]

-

Why it's a good choice: These assays are highly sensitive, have a large dynamic range, and are less susceptible to interference from fluorescent compounds.[13][14] The stable "glow-type" signal provides flexibility for batch processing of plates.[13] They are compatible with virtually any kinase and substrate combination.[11][13]

-

Causality: By measuring the depletion of a universal substrate (ATP) or the generation of a universal product (ADP), these assays offer broad applicability. The luminescent readout provides high sensitivity, crucial for detecting subtle inhibition.

2. Fluorescence Polarization (FP) Assays:

-

Principle: FP measures the change in the tumbling rate of a small fluorescently labeled molecule (tracer) upon binding to a larger protein kinase.[15][16][17] When an unlabeled inhibitor (like a quinoline compound) displaces the tracer from the kinase's active site, the tracer tumbles more rapidly, leading to a decrease in fluorescence polarization.[16][18]

-

Why it's a good choice: FP is a homogeneous, non-radioactive method well-suited for HTS.[3][16] It directly measures the binding interaction between the inhibitor and the kinase.[17]

-

Causality: This method provides direct evidence of competitive binding at the kinase's active site. The ratiometric nature of the measurement makes it robust and less prone to artifacts from compound fluorescence.[3]

3. AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay):

-

Principle: This bead-based assay uses donor and acceptor beads that are brought into close proximity by a specific binding event (e.g., a phosphorylated substrate being captured by an antibody).[14][19] Upon laser excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the nearby acceptor bead.[14][19]

-

Why it's a good choice: AlphaScreen is extremely sensitive and suitable for highly miniaturized formats (e.g., 1536-well plates).[20] It can be configured to detect various aspects of kinase activity, including substrate phosphorylation.[14][21]

-

Causality: The signal amplification cascade provides exceptional sensitivity, allowing for the use of very low enzyme and substrate concentrations. This makes it ideal for identifying potent inhibitors and for situations where reagents are scarce.

| Assay Technology | Principle | Signal Readout | Advantages | Considerations |

| Luminescence (e.g., Kinase-Glo®) | ATP Depletion | Luminescence | High sensitivity, broad applicability, stable signal.[7][13] | Indirect measure of phosphorylation; potential for luciferase inhibitors.[10][14] |

| Fluorescence Polarization (FP) | Competitive Binding | mP (millipolarization) | Homogeneous, direct binding measurement, robust.[3][16] | Requires a suitable fluorescent tracer; can be sensitive to compound autofluorescence. |

| AlphaScreen® | Proximity-Based Amplification | Luminescence | Extremely sensitive, highly miniaturizable.[14][20] | Can be affected by compounds that interfere with singlet oxygen.[14] |

Experimental Workflow & Protocols

A successful kinase inhibitor screening campaign follows a logical progression from initial assay validation to detailed inhibitor characterization.

Caption: Kinase Inhibitor Screening Workflow.

PART 1: Assay Validation - The Z'-Factor

Before screening any compounds, it is crucial to validate the assay's quality and robustness. The Z'-factor is a statistical parameter that quantifies the separation between the positive control (uninhibited kinase activity) and negative control (fully inhibited or no enzyme) signals, relative to their variability.[22][23]

Z'-Factor Calculation: Z' = 1 - ( (3 * σ_p + 3 * σ_n) / |μ_p - μ_n| )

Where:

-

μ_p = mean of the positive control

-

σ_p = standard deviation of the positive control

-

μ_n = mean of the negative control

-

σ_n = standard deviation of the negative control

| Z'-Factor Value | Assay Quality Interpretation |

| > 0.5 | Excellent assay, suitable for HTS.[23][24] |

| 0 to 0.5 | Marginal assay; may require optimization.[22][24] |

| < 0 | Poor assay; not suitable for screening.[23][24] |

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and reliable for a high-throughput screening campaign.[24]

PART 2: Detailed Protocol - Luminescence-Based Kinase Assay (Kinase-Glo®)

This protocol provides a general framework using a luminescence-based readout. Note: Specific concentrations of kinase, substrate, and ATP should be optimized for each target and often set near the Kₘ for ATP to facilitate the identification of competitive inhibitors.[6][25]

Materials:

-

Target Protein Kinase

-

Specific Peptide/Protein Substrate

-

Kinase-Glo® Luminescent Kinase Assay Platform (Promega or similar)

-

Quinoline-based compound library dissolved in DMSO

-

Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96- or 384-well microplates

-

Multichannel pipettes or automated liquid handler

-

Plate-reading luminometer

Step-by-Step Procedure:

-

Reagent Preparation:

-

Prepare the Kinase-Glo® Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[11]

-

Prepare a stock solution of ATP in kinase buffer.

-

Prepare working solutions of the kinase and substrate in kinase buffer.

-

Perform serial dilutions of the quinoline compounds in DMSO, then dilute into kinase buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

-

-

Assay Plate Setup (for IC₅₀ determination):

-

Test Wells: Add 5 µL of the quinoline compound dilution.

-

Positive Control (Max Activity): Add 5 µL of kinase buffer with the corresponding DMSO concentration.

-

Negative Control (No Activity): Add 5 µL of kinase buffer with DMSO. This well will not receive the enzyme.

-

Add 5 µL of the substrate solution to all wells.

-

Add 5 µL of the kinase solution to all wells except the negative control wells.

-

-

Kinase Reaction Incubation:

-

Mix the plate gently (e.g., on a plate shaker for 30 seconds).

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). This time should be within the linear range of the reaction.

-

-

Signal Detection:

-

Add a volume of prepared Kinase-Glo® Reagent equal to the volume in the well (e.g., 15 µL).[7][11]

-

Mix the plate on a shaker for 2 minutes to ensure cell lysis and signal generation.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

-

Measure luminescence using a plate-reading luminometer.

-

PART 3: Data Analysis - Determining the IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[26][27][28] It is a key measure of inhibitor potency.

Calculation Steps:

-

Normalize Data:

-

Subtract the average negative control signal (background) from all data points.

-

Express the data as a percentage of the positive control (uninhibited) activity.

-

% Activity = ( (Signal_inhibitor - Signal_neg_ctrl) / (Signal_pos_ctrl - Signal_neg_ctrl) ) * 100

-

-

Generate Dose-Response Curve:

-

Plot the % Activity against the logarithm of the inhibitor concentration.[26]

-

Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope).

-

-

Determine IC₅₀:

Caption: Data Analysis Workflow for IC50 Determination.

Trustworthiness: A Self-Validating System

To ensure the integrity of your results, incorporate the following practices:

-

Counter-Screens: When using luciferase-based assays, it is important to perform counter-screens to identify compounds that directly inhibit the luciferase enzyme, as this can lead to false-positive results.[10]

-

Orthogonal Assays: Validate hits using a different assay format (e.g., confirm a hit from a Kinase-Glo® screen with an FP assay). This helps eliminate artifacts specific to a single technology.[9]

-

Selectivity Profiling: Screen promising quinoline-based hits against a panel of other kinases to determine their selectivity profile.[1] This is crucial for identifying potential off-target effects.[1]

-

Mechanism of Action Studies: For lead compounds, conduct kinetic analyses to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the substrate.[1]

By adhering to these rigorous validation and characterization steps, researchers can confidently advance the most promising quinoline-based kinase inhibitors through the drug discovery pipeline.

References

- Drees, B. E., Weipert, A., et al. (2003). Competitive fluorescence polarization assays for the detection of phosphoinositide kinase and phosphatase activity. Comb Chem High Throughput Screen, 6(4), 321-330.

- Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.

-

Auld, D. S., et al. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

- DavidsonX. (n.d.).

- Parker, G., & Bolger, R. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. Biocompare.

-

Li, Y., et al. (2016). Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. PubMed. [Link]

- Promega Corporation. (n.d.). Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372. Promega.

-

GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

-

Wikipedia. (n.d.). IC50. Wikipedia. [Link]

-

BMG LABTECH. (n.d.). Fluorescence Polarization Detection. BMG LABTECH. [Link]

-

Al-Ostoot, F. H., et al. (2022). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. RSC Publishing. [Link]

- Promega Corporation. (2003). Introducing the Kinase-Glo™ Luminescent Kinase Assay. Promega Notes, 83.

-

Molecular Devices. (n.d.). Fluorescence Polarization (FP). Molecular Devices. [Link]

-

PunnettSquare Tools. (2025). Z-Factor Calculator. PunnettSquare Tools. [Link]

-